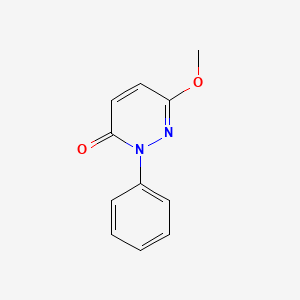![molecular formula C15H20FNO2 B5410247 2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)
2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol, also known as FEPE or NFEPP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has a molecular formula of C17H22FNO2. In
作用机制
The exact mechanism of action of 2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol is not fully understood. However, it is believed that this compound may act as an NMDA receptor antagonist. NMDA receptors are involved in excitatory neurotransmission and are important for learning and memory. By blocking NMDA receptors, this compound may help to protect neurons from excitotoxicity and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF). BDNF is a protein that is important for the growth and survival of neurons. This compound has also been shown to have antioxidant properties and may help to protect neurons from oxidative stress.
实验室实验的优点和局限性
2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal studies. However, one limitation of this compound is that it is not very water-soluble, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on 2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol. One area of interest is in the development of this compound derivatives that may have improved water solubility. Another area of interest is in the study of this compound in animal models of neurodegenerative diseases. Finally, this compound may also be studied for its potential use in the treatment of other neurological disorders such as epilepsy and traumatic brain injury.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. This compound has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for research on this compound, including the development of this compound derivatives and the study of this compound in animal models of neurological disorders.
合成方法
2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol can be synthesized using a simple three-step process. The first step involves the reaction of 2-fluoroacetophenone with ethylene oxide to form 3-(2-fluorophenyl)-2-hydroxypropyl acetate. The second step involves the reaction of this intermediate with piperidine to form 3-(2-fluorophenyl)-2-(1-piperidinyl) ethanol. Finally, the third step involves the oxidation of this compound to form this compound.
科学研究应用
2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol has been studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-14-6-2-1-5-13(14)8-7-12-4-3-9-17(10-12)15(19)11-18/h1-2,5-6,12,18H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKIAAPUYRMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CO)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluoroethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5410176.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5410184.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5410185.png)
![6-hydroxy-5-nitro-2-[2-(1-propyl-1H-indol-3-yl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5410192.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5410202.png)
![2-cyclohexyl-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5410204.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5410206.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410210.png)
![ethyl [(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5410211.png)
![7-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5410218.png)
![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5410256.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)